molecular formula C6H5F3N2O B2892939 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol CAS No. 1341518-87-3

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol

Cat. No.: B2892939
CAS No.: 1341518-87-3
M. Wt: 178.114
InChI Key: XPQOAMXGEIAXRT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol is a fluorinated ethanol derivative featuring a pyrazine heterocycle substituted at the β-position. The pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) imparts distinct electronic and steric properties, while the trifluoroethyl group enhances lipophilicity and introduces strong electron-withdrawing effects. This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis and purification requirements (e.g., 250 mg priced at €2,500 from CymitQuimica) .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3,5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQOAMXGEIAXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazine to the trifluoroacetaldehyde . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol, focusing on substituent differences and their implications:

Compound Name Substituent (R-group) Key Features Reference
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol 3-Nitrophenyl Strong electron-withdrawing nitro group; higher reactivity in nucleophilic substitutions. Safety data available (GHS classification) .
2,2,2-Trifluoro-1-(p-tolyl)ethanol 4-Methylphenyl Electron-donating methyl group enhances steric bulk; used in chiral resolution studies .
2,2,2-Trifluoro-1-(piperidin-2-yl)ethanol Piperidin-2-yl Aliphatic amine group increases basicity; hydrochloride salt form improves solubility .
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol 9-Anthryl Bulky anthracene moiety enables applications in asymmetric catalysis and fluorescence .

Key Observations :

  • Electron-withdrawing vs. donating groups : Nitro-substituted analogs (e.g., 3-nitrophenyl) exhibit enhanced reactivity in electrophilic aromatic substitutions compared to methyl-substituted derivatives (e.g., p-tolyl) .
  • Heterocyclic vs. aromatic systems : The pyrazine ring in the target compound introduces nitrogen-based hydrogen bonding sites, contrasting with purely aromatic (e.g., phenyl) or aliphatic (e.g., piperidinyl) systems .
Physicochemical Properties
Property This compound 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol 2,2,2-Trifluoro-1-(p-tolyl)ethanol
Lipophilicity (LogP) Higher (pyrazine’s polarity reduces LogP) Moderate (nitro group increases polarity) Lower (methyl group enhances hydrophobicity)
Melting Point Not reported 227–230°C (analogous chromenone derivatives) Not reported
Solubility Moderate in polar aprotic solvents Poor in water; soluble in DCM/MeOH High in organic solvents

Notes:

  • The pyrazine ring likely reduces thermal stability compared to phenyl analogs due to increased ring strain .
  • Nitro-substituted derivatives require stringent safety protocols (e.g., GHS hazard statements for skin/eye irritation) .

Biological Activity

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a pyrazine ring, which is known for its diverse biological activities. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazine compounds can exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16

These MIC values suggest that the compound possesses comparable efficacy to established antibiotics like ampicillin .

Antitumor Activity

In addition to its antibacterial properties, pyrazine derivatives have shown promise in cancer research. They are known to inhibit various kinases involved in tumor growth. The structure of this compound may allow it to interact with targets such as BRAF and EGFR, which are critical in certain cancer pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazine ring can significantly influence the biological activity of the compound. For instance:

  • Fluorination : The trifluoromethyl group enhances binding affinity and bioavailability.
  • Substituent Variations : Different substituents on the pyrazine ring can alter the compound's interaction with biological targets.

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
TrifluoromethylIncreased lipophilicity
Alkyl ChainsEnhanced cell permeability
Aromatic GroupsPotential for π-π stacking

Study on Antibacterial Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized various pyrazine derivatives and tested their antibacterial properties. Among them, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism involving disruption of bacterial cell membranes and inhibition of DNA gyrase .

Antitumor Activity Assessment

Another study focused on the antitumor potential of pyrazine derivatives. The results indicated that compounds similar to this compound inhibited tumor cell proliferation through modulation of signaling pathways associated with cell cycle regulation .

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